molecular formula C10H10ClNO5 B13015422 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid

2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid

Cat. No.: B13015422
M. Wt: 259.64 g/mol
InChI Key: KJUPIRHKJVNVEF-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid: is an organic compound with the molecular formula C10H10ClNO5 It is a derivative of phenoxyacetic acid, characterized by the presence of chloro, nitro, and dimethyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid typically involves the following steps:

    Nitration: The starting material, 4-chloro-3,5-dimethylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the hydroxyl group.

    Esterification: The nitrophenol is then esterified with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.

    Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and nitro groups on the aromatic ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon, room temperature and pressure.

    Oxidation: Potassium permanganate in aqueous solution, heated to 80-90°C.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the methyl groups.

    Substituted Phenoxyacetic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could be modified to enhance its pharmacological properties, such as improving its binding affinity to specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the production of herbicides, pesticides, and other agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of these products.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the nitro group can participate in redox reactions, while the chloro group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-nitrophenoxy)acetic acid
  • 2-(4-Chloro-3-nitrophenoxy)acetic acid
  • 2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid

Uniqueness

2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid is unique due to the presence of both chloro and nitro groups along with two methyl groups on the aromatic ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H10ClNO5

Molecular Weight

259.64 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid

InChI

InChI=1S/C10H10ClNO5/c1-5-3-7(17-4-8(13)14)10(12(15)16)6(2)9(5)11/h3H,4H2,1-2H3,(H,13,14)

InChI Key

KJUPIRHKJVNVEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)[N+](=O)[O-])OCC(=O)O

Origin of Product

United States

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